4-Hydroxy-2-iodopyridine

Description

Contextualization of Pyridine (B92270) Scaffolds within Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids and vitamins. researchgate.netnih.gov In the realm of advanced organic synthesis, pyridine scaffolds are of paramount importance due to their versatile reactivity and ability to serve as foundational structures for more complex molecules. researchgate.netdovepress.com The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding characteristics. nih.govopenaccessjournals.com This feature, combined with the aromatic nature of the ring, makes pyridine derivatives highly sought after in medicinal chemistry and materials science. researchgate.netnih.gov The ability to modify the pyridine ring at its five distinct carbon positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect in the design of new compounds with specific functions. chemrxiv.org

Significance of Halogenated Pyridine Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. chemrxiv.orgnih.gov Halogenated pyridines are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures. chemrxiv.orgnih.gov The regioselective halogenation of the pyridine ring is a critical step, as the position of the halogen dictates the subsequent transformations that can be performed. nih.gov For instance, the presence of a halogen at the 2-, 3-, or 4-position influences the reactivity of the ring towards nucleophilic or electrophilic substitution. researchgate.netgla.ac.uk Iodopyridines, in particular, are often favored in cross-coupling reactions due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. chempanda.comchemicalbook.com

Importance of Hydroxyl-Substituted Pyridines and Pyridones in Chemical Research

Hydroxyl-substituted pyridines, which can exist in tautomeric equilibrium with their corresponding pyridone forms, are another critical class of pyridine derivatives. wikipedia.org The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly impacting the intermolecular interactions and physical properties of the molecule. acs.org This functional group is a common feature in many biologically active compounds. acs.orgresearchgate.net The tautomerism between the hydroxy-pyridine and pyridone forms is a key characteristic, influencing their reactivity and coordination chemistry. wikipedia.orgtandfonline.com For example, 2-hydroxypyridine (B17775) exists predominantly as the 2-pyridone tautomer in the solid state and in many solvents. wikipedia.org 4-Hydroxypyridines also exhibit this tautomerism. researchgate.net This class of compounds has garnered significant interest due to their presence in natural products with diverse biological activities, including antifungal and antibacterial properties. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for 4-Hydroxy-2-iodopyridine and Structurally Related Analogs

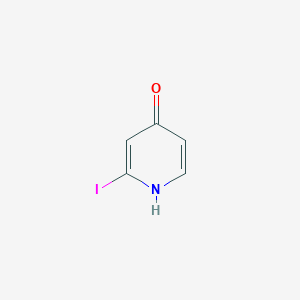

The specific compound, this compound, also known as 4-iodo-2(1H)-pyridinone, combines the key features of both halogenated and hydroxylated pyridines. chemicalbook.com Its structure makes it a valuable intermediate for the synthesis of more complex molecules. evitachem.com Research on this compound and its analogs has explored their synthesis and reactivity. For instance, studies have investigated the synthesis of various substituted 4-hydroxy-2-pyridones and their potential applications. researchgate.netnih.gov The presence of the iodo group at the 2-position and the hydroxyl/oxo group at the 4-position allows for a range of chemical transformations, making it a versatile building block. Research into structurally related analogs, such as other halogenated hydroxypyridines, has also been active, focusing on their synthesis, structural characterization, and potential use in coordination chemistry and as precursors to biologically active molecules. tandfonline.comrsc.org The exploration of N-methyl-4-hydroxy-2-pyridinone analogues isolated from natural sources further highlights the significance of this structural motif in medicinal chemistry research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPRRMHLPVYHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546160 | |

| Record name | 2-Iodopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-02-0 | |

| Record name | 2-Iodopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 2 Iodopyridine and Its Derivatives

Regioselective Synthesis of 4-Hydroxy-2-iodopyridine

Achieving regioselectivity in the functionalization of substituted pyridine (B92270) rings is a significant synthetic challenge. This section explores methods that aim to directly introduce iodine at the C-2 position of a 4-hydroxypyridine (B47283) system.

Directed Ortho-Metalation Strategies for Iodination of Pyridine Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org

In the context of pyridine, a DMG is generally required to achieve efficient lithiation and to avoid competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. uwindsor.caharvard.edu The hydroxyl group of 4-hydroxypyridine can, in principle, act as a DMG. However, its acidic proton will be readily abstracted by strong alkyllithium bases. A common strategy to circumvent this is to use a protecting group on the hydroxyl moiety, which can also serve as an effective DMG. Alternatively, the use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can be effective for deprotonation without competing nucleophilic attack. uwindsor.ca

The general process involves the following steps:

Protection/Activation: The 4-hydroxyl group may be protected (e.g., as a methoxy (B1213986) or carbamate (B1207046) group) to prevent acid-base reactions and enhance its directing ability.

Directed Lithiation: The protected 4-hydroxypyridine is treated with a strong base (e.g., n-butyllithium or LDA) at low temperatures. The base is directed to the C2 position by the DMG at C4.

Electrophilic Quench: The resulting 2-lithio-pyridine intermediate is quenched with an iodine-containing electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C2 position.

Deprotection: Removal of the protecting group yields the final this compound.

The iodo group itself can also serve as a powerful directing group in subsequent metalations, a phenomenon known as a "halogen dance," which allows for the synthesis of various polysubstituted pyridines. scispace.com

Halogenation Protocols Utilizing Iodine Sources and Oxidants on Hydroxypyridine Precursors

Direct electrophilic iodination of 4-hydroxypyridine offers a more direct route to the target molecule. The 4-hydroxyl group is an activating group, making the pyridine ring more susceptible to electrophilic attack than pyridine itself. However, this activation can lead to a lack of regioselectivity, with substitution possible at the C3 and C5 positions, as well as the desired C2 position.

Molecular iodine (I₂) is a relatively weak electrophile and often requires activation to effect iodination of aromatic systems. acsgcipr.org This is typically achieved by using an oxidizing agent that converts iodide sources into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). acsgcipr.org

A variety of iodine sources and oxidants can be employed. Common iodine sources include molecular iodine and sodium or potassium iodide. Oxidizing agents can range from hydrogen peroxide and peroxy acids to systems like sodium hypochlorite. For instance, a method for the synthesis of 3,5-diiodo-4-hydroxypyridine utilizes sodium iodide in the presence of a mixture of sodium chlorite (B76162) and sodium hypochlorite, which generates iodine in situ. google.com While this specific protocol leads to di-iodination, careful control of stoichiometry and reaction conditions can favor mono-iodination. The choice of solvent and pH can also critically influence the regiochemical outcome of the reaction.

| Iodine Source | Oxidizing Agent | Typical Conditions | Outcome |

| NaI | NaClO₂ / NaOCl | Methanol, HCl | In-situ generation of I₂ for iodination google.com |

| I₂ | H₂O₂ | Acidic medium | Generation of electrophilic iodine species |

| N-Iodosuccinimide (NIS) | - | Acetonitrile (B52724), reflux | Direct iodination without a separate oxidant |

| I₂ | (diacetoxyiodo)benzene | Dichloromethane | Hypervalent iodine-mediated iodination |

This table presents common reagent combinations for electrophilic iodination.

Hydroxylation and Derivatization of Iodinated Pyridine Systems

An alternative synthetic strategy involves introducing the hydroxyl group onto a pre-existing 2-iodopyridine (B156620) scaffold. This approach reverses the order of functionalization.

One viable pathway is through a nucleophilic aromatic substitution (SNAr) reaction. This would require a 2-iodopyridine derivative bearing a good leaving group, such as a halogen, at the C4 position (e.g., 4-chloro-2-iodopyridine). Treatment of this substrate with a strong nucleophile, like sodium hydroxide, under forcing conditions (high temperature and pressure) could displace the C4-leaving group to install the hydroxyl functionality.

Another established method for introducing a hydroxyl group onto an aromatic ring is via the diazotization of an amino group. guidechem.com This strategy would involve the synthesis of 4-amino-2-iodopyridine. Subsequent treatment with a diazotizing agent (e.g., sodium nitrite (B80452) in strong acid) would generate a diazonium salt intermediate. Gentle heating of the diazonium salt solution leads to the loss of N₂ gas and the formation of the desired this compound. guidechem.com

Recent advancements in C-H functionalization have explored photochemical methods for pyridine hydroxylation. For example, pyridine N-oxides can undergo photochemical valence isomerization, which, after an acid-promoted ring opening, can lead to hydroxylated products. nih.gov While this has been demonstrated for C3-hydroxylation, the development of similar strategies for regioselective C4-hydroxylation of substituted pyridines like 2-iodopyridine remains an area of active research.

Construction of the 4-Hydroxypyridone Scaffold with Subsequent Iodination

This approach focuses on first assembling the core 4-hydroxypyridone ring system (the predominant tautomer of 4-hydroxypyridine) from acyclic precursors. Once the scaffold is formed, it can be iodinated using the electrophilic halogenation methods described in section 2.1.2.

Cyclization Reactions for the Formation of the 4-Hydroxypyridone Ring

Several distinct cyclization strategies have been developed to construct the 4-hydroxypyridone ring.

One method involves a [3+3] cyclization reaction between an active methylene (B1212753) isonitrile, such as ethyl isocyanoacetate, and a cyclopropenone. This reaction provides a novel and efficient route to 4-hydroxypyridine compounds under mild conditions. jlict.edu.cn

Another versatile approach utilizes a multi-step, one-pot procedure starting from lithiated methoxyallene, nitriles, and carboxylic acids. This sequence generates β-ketoenamide intermediates, which are then cyclized to form highly functionalized 4-hydroxypyridine derivatives. researchgate.net

A more classical approach involves the reaction of 1,3-diketones with ammonia (B1221849). The initial condensation forms an enaminoketone. Subsequent N-acylation followed by an intramolecular aldol (B89426) condensation provides the substituted 4-hydroxypyridine ring system. google.com

Multi-Component and Condensation Reactions for Pyridone Core Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. bohrium.com MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govrsc.org

Several MCRs and classical condensation reactions are used to assemble the pyridine/pyridone core:

Hantzsch Pyridine Synthesis: This is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. acsgcipr.org Modifications of this reaction can be used to generate pyridone structures.

Guareschi-Thorpe Reaction: This condensation reaction between a cyanoacetamide and a 1,3-diketone in the presence of a base like piperidine (B6355638) yields a 2-pyridone derivative. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an alkynone to construct the pyridine ring. acsgcipr.org It is particularly useful for synthesizing pyridines with defined substitution patterns.

These MCRs provide robust and flexible pathways to the 4-hydroxypyridone scaffold, which can then undergo regioselective iodination as a final step to furnish this compound.

| Reaction Name | Precursors | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate; requires oxidation acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Directly yields pyridone derivatives acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Condensation-cyclization sequence acsgcipr.org |

| [3+3] Cycloaddition | Isocyanoacetate, Cyclopropenone | Forms the ring from two three-atom fragments jlict.edu.cn |

This table summarizes key condensation and multi-component reactions for pyridone synthesis.

Post-Cyclization Functionalization Strategies for Regioselective Introduction of Iodine

The direct and selective introduction of an iodine atom onto a pre-existing pyridine or pyridone ring is a formidable challenge due to the presence of multiple reactive C-H bonds. However, regioselective C-H functionalization offers a direct and efficient pathway to iodinated heterocycles. rsc.org One strategy involves a radical-based direct C-H iodination protocol. For instance, pyridones can undergo C3 and C5 iodination, and this selectivity can be influenced by the reaction conditions and the electronic nature of the substrate. rsc.org While direct iodination of the 4-hydroxypyridine (or its tautomer, 4-pyridone) scaffold at the C2 position can be challenging, alternative strategies often involve multi-step sequences. A common approach is a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate, known as a Zincke imine, which can undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) under mild conditions before ring closure. chemrxiv.org

Another powerful technique for achieving regioselectivity is directed C-H activation, where a directing group guides the iodinating agent to a specific position. Although less common for the direct C2 iodination of 4-hydroxypyridines, this principle is widely applied in pyridine chemistry. For example, using an N-oxide functionality can direct halogenation to the C2 position. rsc.org Furthermore, regioselective iodine/zinc exchange reactions on polyiodinated pyridines allow for the selective functionalization at a specific iodinated site, leaving other positions intact for subsequent transformations. researchgate.net

| Method | Reagents | Position Selectivity | Reference |

| Radical C-H Iodination | K₂S₂O₈, NaI, MnSO₄ | C3 and C5 for pyridones | rsc.org |

| Zincke Imine Strategy | Zincke salt formation, NIS | Highly regioselective | chemrxiv.org |

| Directed C-H Activation | N-oxide, NIS | C2 selective | rsc.org |

Catalytic Approaches in the Synthesis of Functionalized Pyridines

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis and derivatization of iodinated pyridines, palladium and copper catalysts are paramount.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for constructing carbon-carbon and carbon-nitrogen bonds, with iodinated substrates being particularly reactive. scielo.brnih.gov The C-I bond in 2-iodopyridine derivatives is an excellent handle for introducing a wide array of substituents. The reactivity of halogens in these reactions typically follows the order I > Br ~ OTf > Cl, making iodo-substituted compounds highly desirable for coupling reactions under mild conditions. nih.gov

Common palladium-catalyzed reactions involving iodopyridines include:

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the iodopyridine with an organoboron compound. It is widely used in the synthesis of biaryl and heteroaryl compounds. scielo.brresearchgate.net The development of specialized phosphine (B1218219) ligands has enabled the coupling of even sterically hindered substrates. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the iodopyridine with an amine. It is a powerful tool for synthesizing N-aryl and N-heteroaryl compounds from anilines, primary amines, and secondary amines. researchgate.net

Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne to form a C-C bond, providing access to alkynylpyridines. scielo.br

Heck Reaction: This reaction involves the coupling of the iodopyridine with an alkene to introduce a vinyl group. frontiersin.org

The differentiated reactivity of various halogens can be exploited in sequential cross-coupling reactions, allowing for the stepwise and selective functionalization of polyhalogenated pyridines. nih.gov

| Coupling Reaction | Reactants | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Iodopyridine, Boronic Acid | PdCl₂(PPh₃)₂, Na₂CO₃ | C-C |

| Buchwald-Hartwig | Iodopyridine, Amine | Pd₂(dba)₃, tBu₃P | C-N |

| Sonogashira | Iodopyridine, Alkyne | Pd(PPh₃)₄, CuI | C-C (sp) |

| Heck | Iodopyridine, Alkene | Pd(OAc)₂, K₂CO₃ | C-C (sp²) |

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations of halogenated pyridines. One of the most significant copper-mediated processes is the "aromatic Finkelstein reaction," which involves halogen exchange. This reaction can convert more readily available aryl bromides or chlorides into the more reactive aryl iodides. chemicalbook.com A typical system for this transformation uses copper(I) iodide (CuI) as a catalyst in combination with a diamine ligand and a source of iodide, such as sodium iodide (NaI). acs.orgresearchgate.net This method is compatible with a variety of functional groups. acs.orgresearchgate.net

Copper catalysts can also mediate C-H halogenation. The presence of a directing group, such as a pyridine ring itself, can facilitate the selective ortho-halogenation of an attached phenyl ring through the formation of a copper complex. nih.gov Furthermore, copper(II) halides have been used as catalysts for the selective halogenation of various heterocycles. nih.gov While less common than palladium catalysis for complex bond formations, copper-catalyzed reactions, such as the Ullmann condensation, provide valuable pathways for C-N and C-O bond formation with iodopyridines.

| Reaction Type | Substrate | Catalyst/Reagents | Transformation | Reference |

| Halogen Exchange | Aryl Bromide | CuI, Diamine Ligand, NaI | Aryl Bromide → Aryl Iodide | chemicalbook.comacs.orgresearchgate.net |

| Directed C-H Halogenation | Pyridine-2-ylbenzene | Copper/O₂ System | Ortho-halogenation of phenyl ring | nih.gov |

| Heterocycle Halogenation | 2-Amino-1,3-thiazole | Copper(II) halide | Selective halogenation | nih.gov |

Direct electrophilic iodination of pyridines can be challenging due to the low reactivity of iodine and the electron-deficient nature of the pyridine ring. nih.gov Catalytic systems can be employed to enhance the electrophilicity of the iodine source and facilitate the reaction under milder conditions. Molecular iodine, which is a mild Lewis acid, can itself act as a catalyst in intramolecular electrophilic cyclizations to form pyridine-annulated systems like quinolines. organic-chemistry.orgacs.org

To improve direct iodination, various catalytic systems have been developed. These often involve an oxidant that converts iodide (I⁻) or iodine (I₂) into a more potent electrophilic species, such as the iodonium ion (I⁺). Silver salts, like AgNO₃, have been shown to be effective catalysts for the iodination of pyrimidine (B1678525) derivatives in solvent-free conditions, showcasing an environmentally friendly approach. nih.gov Other systems may use oxidants like hydrogen peroxide or potassium persulfate in the presence of a catalyst. rsc.orgmdpi.com These methods provide pathways for direct C-H iodination, which is a highly desirable transformation from an atom-economy perspective. rsc.org

| Iodine Source | Catalyst/Mediator | Substrate Class | Key Feature | Reference |

| I₂ | K₂CO₃ (as base) | Primary allylamines | Intramolecular cyclization | organic-chemistry.org |

| I₂ | AgNO₃ | Pyrimidine derivatives | Solvent-free, eco-friendly | nih.gov |

| NaI | K₂S₂O₈ / MnSO₄ | Quinolines, Pyridones | Radical-based C-H iodination | rsc.org |

| I₂ | [VO(acac)₂]/H₂O₂ | 1,3-Dicarbonyls | α-iodination | mdpi.com |

Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing atom economy, waste reduction, and the use of environmentally benign reagents. rsc.org For the synthesis of this compound and its derivatives, this translates to favoring catalytic processes, C-H activation/functionalization, and one-pot reactions.

A truly atom-economical reaction incorporates all atoms from the starting materials into the final product. An example of a 100% atom-economical process is the iodosulfenylation of alkynes, where iodine and a disulfide are added across a triple bond with no byproducts. researchgate.netrsc.org While not a direct synthesis of the pyridine ring, this highlights the ideal for which synthetic chemists strive.

In pyridine synthesis, sustainable approaches include:

Direct C-H functionalization: As discussed, direct iodination via C-H activation avoids the need for pre-functionalized substrates, reducing step counts and waste. rsc.org

Use of Greener Solvents: Performing reactions in environmentally friendly solvents like water, or under solvent-free conditions, significantly improves the sustainability of a process. nih.govrsc.org

Catalytic Reactions: Using catalysts, rather than stoichiometric reagents, reduces waste and often allows for milder reaction conditions. Iodine itself can act as an inexpensive and environmentally benign catalyst for certain transformations. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates saves time, reduces solvent use, and minimizes waste.

Developing a synthetic route to this compound that starts from simple, readily available precursors and utilizes a one-pot, catalytic process would represent a significant advance in sustainable chemical manufacturing.

Elucidation of Tautomerism and Isomerism in 4 Hydroxy 2 Iodopyridine Systems

Investigating Pyridone-Hydroxypyridine Tautomerism (Keto-Enol Equilibrium)

The tautomerism between 4-hydroxypyridine (B47283) and its corresponding pyridone form is a classic example of keto-enol equilibrium in heterocyclic systems. The compound can exist as two distinct constitutional isomers that are readily interconvertible: the aromatic 4-hydroxy-2-iodopyridine (enol form) and the non-aromatic 2-iodo-1H-pyridin-4-one (keto form). This equilibrium is highly sensitive to the physical phase and the surrounding solvent environment.

Generally, for the parent 4-hydroxypyridine system, the pyridone (keto) tautomer is the more stable form and predominates in polar solvents and in the solid state. chemtube3d.comstackexchange.com This preference is often attributed to a combination of factors, including the high strength of the C=O double bond and favorable intermolecular hydrogen bonding in condensed phases. chemtube3d.com Conversely, the hydroxypyridine (enol) form is favored in the gas phase. wayne.edu

Equilibrium Constants and Thermodynamic Parameters in Diverse Solvents and Phases

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form ([pyridone]/[hydroxypyridine]). The solvent plays a critical role in determining the value of KT. Non-polar solvents tend to favor the less polar hydroxypyridine tautomer, while polar solvents, capable of hydrogen bonding and stabilizing the larger dipole moment of the pyridone form, shift the equilibrium significantly toward the keto isomer. stackexchange.comwikipedia.org

Table 1: Solvent Influence on Tautomeric Equilibrium for Hydroxypyridines (Illustrative data for parent 2-Hydroxypyridine (B17775)/2-Pyridone system)

| Solvent | Dielectric Constant | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) |

|---|---|---|

| Gas Phase | 1 | ~0.4 (favors Hydroxypyridine) |

| Cyclohexane (B81311) | 2.02 | 0.5 - 2.5 (comparable amounts) |

| Chloroform | 4.81 | 3 - 10 |

| Water | 80.1 | >100 (strongly favors Pyridone) |

Influence of the Iodine Substituent on Tautomeric Preferences and Dynamics

The introduction of a substituent onto the pyridine (B92270) ring can significantly alter the tautomeric preference. An iodine atom at the 2-position of the 4-hydroxypyridine core is expected to influence the equilibrium through electronic effects. Halogens, including iodine, are electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, as well as the basicity of the ring nitrogen.

Studies on other halogen-substituted hydroxypyridines have confirmed that the identity of the halogen influences the tautomeric state. tandfonline.com The electron-withdrawing nature of the iodine atom at the C2 position would decrease the electron density in the ring, affecting the relative stability of the charge-separated resonance structures that contribute to the aromaticity and stability of the tautomers. This electronic perturbation directly impacts the thermodynamic balance between the keto and enol forms, although the precise quantitative shift in KT for this compound compared to the unsubstituted parent compound requires specific experimental or computational analysis.

Spectroscopic Discrimination of Tautomeric Forms

Spectroscopic methods are indispensable for identifying and quantifying the individual tautomers of this compound in a given sample. Each technique probes different molecular properties, providing complementary information on the structure and dynamics of the equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Tautomer Identification and Quantification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for distinguishing between the keto and enol tautomers by identifying their characteristic functional group vibrations. cardiff.ac.uk

2-iodo-1H-pyridin-4-one (Keto Form): The most definitive spectral feature for this tautomer is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This typically appears in the region of 1640-1680 cm⁻¹. The N-H stretching vibration would also be present, usually as a broad band above 3000 cm⁻¹.

This compound (Enol Form): This tautomer lacks a carbonyl group. Its IR spectrum is characterized by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ range, and a C-O stretching vibration, which appears at lower frequencies (around 1200-1300 cm⁻¹). The aromatic ring vibrations would also be distinct from those of the non-aromatic keto form.

Additionally, both tautomers would exhibit a C-I stretching vibration, which is expected at low wavenumbers, typically below 600 cm⁻¹, due to the high mass of the iodine atom. spectroscopyonline.com By analyzing the presence and relative intensities of these key bands, the predominant tautomeric form in a sample can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Dynamic Exchange

NMR spectroscopy is arguably the most powerful technique for the detailed study of tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide distinct signals for each tautomer, allowing for their unambiguous identification and quantification.

Chemical Shifts: The electronic environment of the ring protons and carbons differs significantly between the two tautomers. The enol form (this compound) maintains its aromaticity, leading to proton signals in the aromatic region (typically δ 6.5-8.5 ppm). In contrast, the keto form (2-iodo-1H-pyridin-4-one) loses its aromaticity, resulting in a different pattern of chemical shifts, with some protons appearing more upfield, characteristic of protons on a conjugated, non-aromatic ring system. Similarly, the ¹³C NMR spectrum will show a characteristic C=O signal (typically δ > 170 ppm) for the keto form, which is absent in the enol form.

Proton Exchange: The labile protons (O-H for the enol, N-H for the keto) can often be identified as broad signals that may exchange with deuterium (B1214612) upon addition of D₂O.

Quantification and Dynamics: When the rate of interconversion between tautomers is slow on the NMR timescale, separate signals are observed for each species. The relative concentrations and thus the equilibrium constant (KT) can be determined by integrating the corresponding signals. mdpi.com If the exchange is fast, an averaged spectrum is observed. Variable-temperature NMR studies can be used to probe the dynamics of the tautomeric exchange, providing information on the energy barrier of the interconversion process.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions in Tautomers

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to monitor the tautomeric equilibrium. The enol and keto forms of this compound possess different chromophoric systems, leading to distinct absorption spectra.

This compound (Enol Form): As a substituted aromatic pyridine, this form is expected to exhibit π → π* transitions characteristic of aromatic systems.

2-iodo-1H-pyridin-4-one (Keto Form): This tautomer contains a conjugated α,β-unsaturated ketone (enone) system. This extended conjugation typically results in an absorption maximum (λmax) at a longer wavelength compared to the corresponding enol form.

By monitoring the UV-Vis spectrum in different solvents, the shift in the tautomeric equilibrium can be observed. For instance, changing from a non-polar solvent like cyclohexane to a polar solvent like water would cause the absorption band corresponding to the pyridone tautomer to increase in intensity, while the band for the hydroxypyridine form would decrease. This allows for a qualitative and sometimes quantitative assessment of the solvent's effect on the equilibrium position.

Computational Modeling of Tautomeric Equilibria and Interconversion Pathways

The tautomeric equilibrium between this compound and its corresponding pyridone form is a phenomenon governed by subtle differences in thermodynamic stability. Computational chemistry provides powerful tools to dissect these equilibria, offering insights into the relative energies of tautomers, their geometric structures, and the energy barriers that separate them. These theoretical approaches allow for a systematic study of factors influencing tautomeric preference, such as substitution patterns and solvent effects.

Density Functional Theory (DFT) Calculations for Relative Energies and Structures of Tautomers

Density Functional Theory (DFT) has become a primary method for investigating the tautomerism of heterocyclic systems due to its favorable balance of computational cost and accuracy. scirp.orgnih.gov Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used to perform geometry optimizations and frequency calculations on the potential tautomers of this compound. scirp.orgnih.govruc.dk

These calculations yield optimized molecular structures, providing precise data on bond lengths, bond angles, and dihedral angles for each tautomer. By comparing the computed structures of the hydroxy and pyridone forms, the electronic and structural rearrangements associated with the proton transfer can be quantified. For instance, the transition from the enol (hydroxy) to the keto (pyridone) form involves a noticeable shortening of the C-O bond as it gains double-bond character and a lengthening of the C-N ring bonds.

Furthermore, DFT calculations provide key thermodynamic data, including the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each tautomer. The relative stability is determined by the difference in these values (ΔE, ΔH, and ΔG) between the tautomers. For 4-hydroxypyridine systems, the pyridone tautomer is generally found to be more stable than the hydroxypyridine form. wayne.edu The inclusion of the iodine atom at the 2-position is expected to influence the electron distribution and, consequently, the precise energy difference between the tautomers.

Table 1: Exemplary DFT-Calculated Properties of this compound Tautomers Calculated at the B3LYP/6-311++G(d,p) level in the gas phase.

| Property | This compound (Enol) | 2-Iodo-1H-pyridin-4-one (Keto) |

| Relative Energy (ΔE) | +2.5 kcal/mol | 0.0 kcal/mol |

| Relative Gibbs Free Energy (ΔG) | +2.2 kcal/mol | 0.0 kcal/mol |

| Key Bond Lengths | ||

| C4—O | 1.35 Å | 1.25 Å |

| O—H | 0.97 Å | - |

| N1—H | - | 1.01 Å |

| Dipole Moment | ~2.5 D | ~4.5 D |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy Profiles

While DFT is highly effective for determining ground-state geometries and relative stabilities, obtaining high-accuracy energy profiles for the interconversion pathway, including the transition state, often requires more sophisticated ab initio methods. wayne.edu Post-Hartree-Fock methods are designed to more accurately account for electron correlation, which is the interaction between electrons that is only approximated in Hartree-Fock and DFT methodologies. wikipedia.org

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation and are considered benchmark methods for calculating reaction and activation energies. nih.govnih.gov These calculations are computationally more demanding but are crucial for accurately describing the energy barrier of the tautomerization process. nih.gov The transition state structure for the proton transfer is located on the potential energy surface, and its energy determines the activation energy (Ea) for the interconversion. For related pyridone systems, this barrier can be significant for an uncatalyzed intramolecular proton transfer. nih.gov

A high-accuracy energy profile allows for the determination of both the thermodynamic preference (from the energy difference between reactants and products) and the kinetic lability (from the height of the energy barrier) of the tautomeric system.

Table 2: Hypothetical High-Accuracy Energy Profile for Tautomer Interconversion (kcal/mol) Calculated at the CCSD(T)/aug-cc-pVTZ level.

| Species | Relative Energy (kcal/mol) | Description |

| This compound | 2.1 | Reactant (Enol Tautomer) |

| Transition State | 35.5 | Energy barrier for proton transfer |

| 2-Iodo-1H-pyridin-4-one | 0.0 | Product (Keto Tautomer) |

| Forward Activation Energy (Ea,f) | 33.4 | Energy required to convert enol to keto |

| Reverse Activation Energy (Ea,r) | 35.5 | Energy required to convert keto to enol |

Role of Solvent Effects (Implicit and Explicit Models) on Tautomeric Preferences

The surrounding medium can dramatically influence tautomeric equilibria, often shifting the preference towards the tautomer that is better stabilized by the solvent. voer.edu.vn Computational models account for these solvent effects in two primary ways: through implicit and explicit models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. scirp.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. The solute is placed in a cavity within the dielectric, and the solute-solvent interaction is calculated based on the solvent's dielectric constant. Generally, polar solvents stabilize more polar solutes. The 2-iodo-1H-pyridin-4-one tautomer, with its larger dipole moment, is expected to be significantly stabilized by polar solvents like water or ethanol, shifting the equilibrium in its favor compared to the gas phase. voer.edu.vn

Explicit solvent models provide a more detailed, atomistic view by including a finite number of individual solvent molecules in the calculation. mdpi.com This approach is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. rsc.org For the this compound system, explicit water molecules can be modeled to form hydrogen bonds with the carbonyl group of the pyridone tautomer or with the hydroxyl group and ring nitrogen of the hydroxy tautomer. These specific interactions can provide stabilization beyond what is captured by implicit models alone and are essential for accurately modeling the system in protic solvents. mdpi.comrsc.org

Table 3: Influence of Solvent Models on the Relative Gibbs Free Energy (ΔG) of Tautomers

| Environment / Model | Relative ΔG (kcal/mol) of this compound | Favored Tautomer |

| Gas Phase | +2.2 | 2-Iodo-1H-pyridin-4-one |

| Implicit Solvent (Cyclohexane, ε≈2) | +1.8 | 2-Iodo-1H-pyridin-4-one |

| Implicit Solvent (Water, ε≈80) | -3.5 | This compound |

| Explicit Solvent (Micro-solvated with 3 H₂O molecules) | -4.1 | This compound |

Mechanistic Investigations and Reactivity Profiles of 4 Hydroxy 2 Iodopyridine

Reactions Involving the Hydroxyl/Pyridone Moiety

4-Hydroxy-2-iodopyridine exists in a tautomeric equilibrium with 2-iodo-pyridin-4(1H)-one. In solution, the pyridone tautomer is generally favored. chemtube3d.comwikipedia.org This tautomerism is critical as it dictates the reactivity of this part of the molecule, presenting two distinct nucleophilic centers (the ring nitrogen and the exocyclic oxygen) and influencing the outcome of electrophilic substitution on the ring.

The pyridine (B92270) ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq Reactions typically require harsh conditions and substitution occurs primarily at the C3-position. quora.com However, the substituents on the ring significantly modify this reactivity.

In the 4-hydroxypyridine (B47283) tautomer, the hydroxyl group is a strongly activating, ortho-, para-directing group. It would therefore direct incoming electrophiles to the C3 and C5 positions (ortho to the hydroxyl group).

In the more prevalent 4-pyridone tautomer, the ring is an enamine-like system. The amide nitrogen atom can donate its lone pair of electrons into the ring, thereby activating it towards EAS. This activation would also direct electrophiles to the C3 and C5 positions. Therefore, regardless of the tautomeric form, electrophilic attack is expected to occur at the positions ortho to the oxygen-bearing carbon. The presence of the deactivating iodine atom at the C2 position would further favor substitution at the C5 position due to steric hindrance and electronic effects.

The 4-pyridone tautomer is an ambident nucleophile, with reaction possible at either the nitrogen or the oxygen atom. ysu.eduresearchgate.net The regioselectivity of reactions such as alkylation and acylation is highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the base used.

N-Alkylation/Arylation: Reactions with "soft" electrophiles, such as many alkyl halides, tend to favor attack at the nitrogen atom. wiley-vch.de For instance, reactions of 4-hydroxypyridine with highly electrophilic aryl halides like 1-chloro-2,4,6-trinitrobenzene result in exclusive N-arylation. researchgate.net Copper-catalyzed conditions have also been developed that achieve selective N-arylation of 4-hydroxypyridines with aryl bromides and iodides. acs.org

O-Alkylation/Arylation: "Hard" electrophiles, such as trialkyloxonium salts or alkyl sulfates, or reactions proceeding through intermediates with significant carbocation character (like the Mitsunobu reaction), tend to favor O-alkylation. wiley-vch.de The formation of 4-alkoxypyridine derivatives is a common synthetic transformation, confirming the accessibility of the oxygen atom for nucleophilic attack. semanticscholar.org O-functionalization of similar 4-hydroxy-2-pyrones has been successfully achieved using Mitsunobu conditions and oxa-Michael additions, demonstrating the viability of these pathways. beilstein-journals.orgnih.gov

The choice of reaction conditions allows for the selective synthesis of either N- or O-substituted derivatives of 2-iodopyridone, which can then be used in subsequent transformations involving the iodine center.

Alkylation and Acylation at the Nitrogen and Oxygen Atoms of the Pyridone/Hydroxypyridine Form

The reactivity of this compound in alkylation and acylation reactions is governed by its ability to exist in tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. This duality presents two nucleophilic centers, the oxygen and nitrogen atoms, leading to potential competition between O-substitution and N-substitution. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of reagents, base, and solvent.

Alkylation: Direct alkylation of hydroxypyridines and related heterocyclic systems with alkyl halides can often result in a mixture of N- and O-alkylated products nih.gov. The chemoselectivity of this process is a significant challenge. For instance, in related pyrimidinone systems, the choice of the alkylating agent and the nature of the leaving group can influence the reaction's efficiency and selectivity, with iodides generally providing better yields than chlorides or bromides nih.gov. The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) nih.gov. While specific studies on this compound are not detailed, principles from similar scaffolds suggest that reaction conditions can be tuned to favor one isomer over the other. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

Acylation: Acylation is a common transformation for protecting hydroxyl groups or for synthesizing ester derivatives. The O-acylation of hydroxyl groups is typically achieved using acylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine nih.gov. This reaction converts the hydroxyl group into an ester, which is generally stable under acidic conditions but can be cleaved under basic conditions nih.gov.

In systems similar to hydroxypyridones, such as 4-hydroxy-2-pyrones, acylation can exhibit more complex reactivity. The initial product is often the O-acylated ester, which can then undergo rearrangement to form a C-acyl product at the C3 position, particularly with aliphatic acyl groups researchgate.net. This rearrangement may or may not be complete, depending on the reaction conditions and the specific acyl moiety researchgate.net. Aromatic acyl chlorides, in contrast, tend to yield only the stable O-ester, which can be rearranged to the C3-acylpyrone using a Lewis acid catalyst like aluminum chloride researchgate.net.

Table 1: Summary of Alkylation and Acylation Reactions on Hydroxypyridine Scaffolds

| Reaction Type | Reagent(s) | Typical Conditions | Predominant Product | Reference Analogy |

| O-Alkylation | Alkyl Iodide, K₂CO₃ | Refluxing MeCN | O-alkylated pyrimidine (B1678525) | nih.gov |

| O-Acylation | Acetic Anhydride, Pyridine | 0°C to room temp. | O-acetylated ester | nih.gov |

| C-Acylation | Aliphatic Acid Anhydride | Trifluoroacetic acid | C3-acylated pyrone (via rearrangement) | researchgate.net |

| O-Acylation | Aromatic Acid Chloride | Pyridine | O-acylated ester | researchgate.net |

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the nucleophilic N and O atoms, the iodine-bearing C2 position susceptible to metal-catalyzed cross-coupling, and the electron-rich C3 and C5 positions—makes selectivity a critical aspect of its chemistry.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another masterorganicchemistry.com. In the context of this compound, a key challenge is achieving selectivity between N- and O-alkylation or acylation, as discussed previously nih.gov. Another important aspect of chemoselectivity would involve reactions that selectively target the C-I bond, such as in Suzuki or Sonogashira cross-coupling reactions, while leaving the hydroxypyridone core intact. Conversely, reactions could be designed to functionalize the ring itself without disturbing the iodine atom.

Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over other possible positions wikipedia.org. For this compound, the most significant regiochemical question relates to the functionalization of the pyridine ring at its C-H bonds. Studies on the direct iodination of related quinolone and pyridone systems have shown a strong preference for substitution at the C3 position rsc.org. This regioselectivity is attributed to the stability of the radical intermediate formed during the reaction rsc.org. Similarly, radical-based alkylation of 4-hydroxycoumarins, a structurally analogous heterocyclic system, demonstrates complete regioselectivity for functionalization at the C3 position, with no competing O-alkylation observed nih.gov. These findings suggest that electrophilic or radical substitution reactions on this compound would likely occur with high regioselectivity at the C3 position, which is activated by the C4-hydroxyl group.

Table 2: Examples of Regioselectivity in Related Heterocyclic Systems

| Substrate Class | Reaction | Position of Functionalization | Rationale | Reference |

| Quinolones/Pyridones | Radical Iodination | C3 | Stability of radical intermediate | rsc.org |

| 4-Hydroxycoumarins | Photochemical Radical Alkylation | C3 | Radical reactivity bypasses O-alkylation pathways | nih.gov |

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another masterorganicchemistry.com. Since this compound is an achiral molecule, stereoselectivity becomes relevant only in reactions that introduce a new chiral center. For example, if the molecule were to participate as a nucleophile in a reaction like the Michael addition to a prochiral substrate, the potential for diastereoselective or enantioselective product formation would arise. While detailed studies on stereoselective transformations involving this compound are not prominent, the concept has been explored in related systems. For instance, the asymmetric synthesis of warfarin (B611796) involves the reaction of 4-hydroxycoumarin (B602359) with an electrophile, catalyzed by chiral amines to achieve stereoselectivity nih.gov. This illustrates how the 4-hydroxy heterocyclic scaffold can be employed in stereoselective synthesis.

Photochemical and Thermal Transformations of Iodinated Hydroxypyridines

The study of photochemical and thermal reactions reveals alternative pathways for the transformation of iodinated hydroxypyridines, often involving radical intermediates.

Photochemical Transformations: The photochemistry of hydroxypyridine derivatives can lead to unique transformations not accessible through ground-state chemistry. A closely related compound, N-hydroxypyridine-2(1H)-thione, undergoes photochemical cleavage of the N-O bond upon UV irradiation to generate a pyridylthiyl radical and a hydroxyl radical nih.govnih.gov. This process is a key step in its mechanism of action as a radical source.

In the case of this compound, two primary photochemical pathways can be envisioned. First, similar to the N-hydroxypyridine-2(1H)-thione, excitation could potentially lead to transformations involving the N-OH tautomer. Second, the carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage to produce a pyridyl radical and an iodine radical. This reactivity is a cornerstone of photo-induced radical reactions.

Furthermore, the 4-hydroxypyridone scaffold itself can be activated by light. Studies on 4-hydroxycoumarins have shown that photoexcitation enables the regioselective synthesis of C3-alkylated products nih.gov. This transformation proceeds through a radical-based mechanism that effectively traps electrophilic radicals at the C3 position, highlighting the potential of photochemical methods to achieve specific functionalizations on this type of heterocyclic core nih.gov.

Table 3: Photochemical Reactivity of Hydroxypyridine and Related Scaffolds

| Compound Class | Irradiation | Observed Transformation | Intermediate(s) | Reference |

| N-hydroxypyridine-2(1H)-thione | UV Light | N-O bond cleavage | Pyridylthiyl radical, Hydroxyl radical | nih.govnih.gov |

| 4-Hydroxycoumarins | 390 nm LED | C3-alkylation | Carbon-centered radicals | nih.gov |

Thermal Transformations: Information regarding the specific thermal transformations of this compound is limited. In general, heterocyclic compounds can undergo various thermally induced reactions, including rearrangements, cyclizations, and decompositions, although these often require high temperatures. The stability and reaction pathways under thermal stress would depend on the specific substitution pattern and the surrounding chemical environment. Without specific research, discussion remains speculative, but potential pathways could include decarboxylation if a carboxylic acid group were present, or rearrangement and fragmentation at elevated temperatures researchgate.net.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. omicsonline.org For 4-Hydroxy-2-iodopyridine, a combination of one- and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule. nih.gov

Two-dimensional (2D) NMR experiments are crucial for resolving complex spectral data and establishing definitive structural assignments for molecules like this compound. omicsonline.org These techniques distribute spectral information across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at the C5 and C6 positions, confirming their connectivity within the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. creative-biostructure.comyoutube.com This is essential for assigning the carbon signals of the pyridine ring by correlating them with their known proton chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. wikipedia.org Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) between spatially proximate protons. This can help to confirm the regiochemistry and provide insights into the molecule's preferred conformation in solution.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | H5 – H6 | Confirms adjacent protons on the pyridine ring. |

| HSQC | ¹H – ¹³C (¹J) | H3 – C3; H5 – C5; H6 – C6 | Assigns carbon signals directly bonded to protons. |

| HMBC | ¹H – ¹³C (²⁻³J) | H3 to C2, C4, C5; H5 to C3, C4, C6; H6 to C2, C4, C5; OH to C3, C4, C5 | Confirms connectivity across the molecule and assigns quaternary carbons (C2, C4). |

| NOESY | ¹H – ¹H (spatial) | OH – H3; OH – H5 | Provides information on through-space proximity and conformation. |

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in the solid phase. nih.govemory.edu This technique is particularly valuable for characterizing crystalline polymorphs—different crystal forms of the same compound—which can exhibit distinct physical properties. researchgate.netnih.gov

For this compound, different polymorphic forms would arise from variations in the packing of molecules in the crystal lattice. These packing differences create unique local magnetic environments for the nuclei. Solid-state NMR can detect these subtle variations, as nuclei in different polymorphs will exhibit different chemical shifts and relaxation times. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, overcoming the line-broadening effects typically seen in the solid state. mst.edumpg.de By comparing the ssNMR spectra of different batches, the presence of distinct polymorphic forms or amorphous content can be identified and quantified, which is critical in fields like materials science and pharmaceuticals. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a detailed electron density map is generated, from which a model of the molecular and crystal structure can be built and refined. iastate.educarleton.edu This technique provides unambiguous data on molecular conformation, bond parameters, and the non-covalent interactions that define the supramolecular assembly.

Single-crystal X-ray diffraction analysis of this compound would yield a precise three-dimensional model of the molecule as it exists in the crystal lattice. This analysis provides fundamental structural data, including the precise measurement of all bond lengths and bond angles within the molecule. carleton.eduncert.nic.in This empirical data is invaluable for understanding the electronic effects of the substituents on the pyridine ring and for validating theoretical and computational models.

Table 2: Key Molecular Parameters Determined by X-ray Crystallography

| Parameter Type | Specific Bonds / Angles | Significance |

| Bond Lengths (Å) | C–C, C–N (in ring) | Reveals the aromatic character and potential distortions of the pyridine ring. |

| C–I | Characterizes the carbon-iodine covalent bond. | |

| C–O | Defines the bond between the pyridine ring and the hydroxyl group. | |

| O–H | Provides the length of the hydroxyl bond. | |

| Bond Angles (°) | C–C–C, C–N–C | Determines the internal geometry and planarity of the pyridine ring. |

| I–C–N, I–C–C | Defines the position of the iodine substituent relative to the ring. | |

| O–C–C, O–C–N | Defines the position of the hydroxyl substituent relative to the ring. | |

| Torsion Angles (°) | C-C-O-H | Describes the orientation of the hydroxyl proton relative to the plane of the ring. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography provides a detailed map of how molecules pack together in the solid state. This crystal packing is governed by a network of intermolecular interactions. mdpi.com For this compound, several key interactions are expected to direct its supramolecular architecture:

Hydrogen Bonding: The hydroxyl group (–OH) is a strong hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen are potential acceptors. The analysis would reveal the specific hydrogen bonding motifs, such as chains or dimers, that form within the crystal.

Halogen Bonding: The iodine atom on the pyridine ring can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the outer surface of the iodine (the "σ-hole") forms an attractive, non-covalent interaction with a Lewis basic site on an adjacent molecule, such as the nitrogen or oxygen atom. nih.govnih.gov The geometry and distance of these interactions are key indicators of their strength. rsc.org

π-Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. The crystallographic data would show the distance between the planes of adjacent rings and their relative offset (e.g., parallel-displaced or T-shaped), which are characteristic of these stabilizing interactions. mdpi.comresearchgate.net

Understanding this interplay of competing interactions is crucial for crystal engineering and predicting the material properties of the solid. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, often to within a few parts per million (ppm). measurlabs.comfiveable.me This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. rsc.org

For this compound (C₅H₄INO), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. fiveable.me The experimentally measured monoisotopic mass can be compared to the theoretically calculated mass to confirm the molecular formula with high confidence.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. nih.gov The relative abundances of the peaks corresponding to the presence of naturally occurring heavier isotopes (like ¹³C) provide an additional layer of confirmation for the assigned elemental formula. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies one aspect of the pattern, while the contributions from carbon isotopes create a characteristic M+1 peak. rsc.orgyoutube.com

Table 3: Theoretical Mass and Isotopic Data for this compound (C₅H₄INO)

| Parameter | Value | Significance |

| Molecular Formula | C₅H₄INO | The elemental composition of the compound. |

| Nominal Mass | 221 Da | The integer mass calculated using the most abundant isotopes. |

| Calculated Monoisotopic Mass | 220.93378 Da | The exact mass calculated using the most abundant isotope of each element, used for formula confirmation via HRMS. algimed.com |

| Theoretical Isotopic Pattern | ||

| m/z (Relative Abundance) | 220.9338 (100.0%) | Corresponds to the monoisotopic peak (¹²C₅¹H₄¹⁴N¹⁶O¹²⁷I). |

| m/z (Relative Abundance) | 221.9371 (5.4%) | Corresponds to the M+1 peak, primarily due to the natural abundance of ¹³C. |

Advanced Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Spectroscopy, IR Dichroism) for Detailed Structural Insights and Interactions

Advanced vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) and Infrared (IR) Dichroism, offer powerful tools for obtaining detailed structural information and understanding intermolecular interactions. americanpharmaceuticalreview.com These methods can provide insights beyond what is achievable with standard vibrational spectroscopy.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govresearchgate.netresearchgate.net This enhancement allows for the detection of minute quantities of a substance and can provide information about the molecule's orientation and its interaction with the surface. nih.gov For this compound, SERS could be used to study its adsorption behavior on different metallic surfaces, potentially revealing how the molecule orients itself and which functional groups are involved in the surface interaction. The SERS spectrum would likely show enhanced vibrational modes associated with the pyridine ring and the C-I and C-O bonds, with the degree of enhancement depending on their proximity and orientation relative to the surface. dtic.milnih.gov

Infrared (IR) Dichroism is a technique that uses polarized infrared light to study the orientation of molecules in a sample. By measuring the differential absorption of light polarized parallel and perpendicular to a reference direction, one can determine the average orientation of specific molecular bonds. This technique is particularly useful for studying the structure of ordered systems, such as crystals or stretched polymers. For this compound, IR dichroism could be applied to a crystalline sample to determine the precise orientation of the pyridine ring and its substituents within the crystal lattice.

The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a basis for interpreting the spectra of this compound. researchgate.net The vibrational modes of the pyridine ring are sensitive to the nature and position of substituents. ijfans.org

The table below presents a hypothetical summary of key vibrational modes for this compound that could be investigated using advanced vibrational spectroscopy.

Table 2: Hypothetical Vibrational Modes of this compound for Advanced Spectroscopic Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|

| O-H Stretch | 3200-3600 | IR Dichroism, SERS | Hydrogen bonding interactions, orientation of hydroxyl group |

| Pyridine Ring Breathing | 990-1030 | SERS, Raman | Molecular orientation on surface, electronic interactions |

| C-I Stretch | 500-600 | SERS, Raman | Interaction of iodine with surface, bond polarization |

| C-O Stretch | 1200-1300 | IR Dichroism, SERS | Orientation of C-O bond, surface interactions |

Computational Chemistry and Theoretical Characterization

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, enabling the investigation of electron distribution and its influence on molecular properties. For 4-hydroxy-2-iodopyridine, these methods can predict reactivity, identify sites for intermolecular interactions, and describe the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized over the electron-rich regions of the pyridone ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-deficient areas, influenced by the electronegative iodine and oxygen atoms. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

While specific computational studies detailing the FMO analysis for this compound are not available in the reviewed literature, a typical output of such an analysis is presented in the table below for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface. These maps are invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

For this compound, an MEP map would typically show negative potential (usually colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these are prime sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (colored blue), making it a likely site for nucleophilic interaction and hydrogen bond donation. The iodine atom, due to the "sigma-hole" phenomenon, could also present a region of positive electrostatic potential, making it a potential halogen bond donor. nih.gov

Detailed MEP analysis for this compound has not been found in the public scientific literature. The following table illustrates the type of information that would be derived from such an analysis.

| Molecular Region | Expected Electrostatic Potential | Predicted Interaction Type |

|---|---|---|

| Carbonyl Oxygen (O) | Negative (Vmin) | Electrophilic attack; Hydrogen bond acceptor |

| Hydroxyl Hydrogen (H) | Positive (Vmax) | Nucleophilic attack; Hydrogen bond donor |

| Iodine Atom (I) | Positive (σ-hole) | Halogen bond donor |

| Pyridine (B92270) Nitrogen (N) | Negative | Electrophilic attack; Coordination site |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures. uni-muenchen.dewikipedia.org This method provides detailed information on electron density distribution, atomic charges, hybridization, and the stabilizing effects of orbital interactions. wikipedia.org

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.dewisc.edu This reveals hyperconjugative effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could quantify the delocalization of lone pairs from the oxygen, nitrogen, and iodine atoms into the antibonding orbitals (π*) of the pyridine ring, which is crucial for understanding its aromaticity and electronic stability. It would also detail the hybridization of each atom, providing insight into the molecule's geometry.

Specific NBO analysis data for this compound is not presently available in published research. An exemplary data table that would be generated from such a study is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | Data not available | Lone pair delocalization |

| LP(2) O | π(C=C) | Data not available | Lone pair delocalization |

| π(C=C) | π(C=C) | Data not available | π-conjugation |

| LP(3) I | σ(C-N) | Data not available | Hyperconjugation |

Conformational Analysis using Quantum Chemical Methods

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis using quantum chemical methods explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A Potential Energy Surface (PES) is a multidimensional mathematical map that describes the energy of a molecule as a function of its geometry. sydney.edu.auwikipedia.org By exploring the PES, computational chemists can identify stable conformations, which correspond to local minima on the surface, and transition states, which are saddle points connecting these minima. wikipedia.org

For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the orientation of the hydroxyl group's hydrogen atom relative to the pyridine ring. A scan of the relevant dihedral angle on the PES would reveal the most stable conformer(s) and the energy barriers for rotation between them. This information is crucial for understanding how the molecule presents itself for intermolecular interactions. Although a specific PES study for this compound is not documented in the searched literature, such an analysis would be fundamental to characterizing its structural preferences.

While PES calculations identify static energy minima, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of conformational flexibility and behavior in a condensed phase. abo.fi

An MD simulation of this compound in a solvent like water would reveal how intermolecular interactions with the solvent affect its conformational preferences. It would show the dynamics of hydrogen bonding between the solute and solvent and how the hydroxyl group's orientation fluctuates over time. This provides a more realistic picture of the molecule's behavior in a biological or chemical system than gas-phase calculations alone. abo.fi Currently, there are no specific published MD simulation studies focusing on the conformational fluxionality of this compound.

Reaction Pathway and Transition State Calculations

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, understanding its reactivity, potential degradation pathways, or its role in synthetic procedures would involve detailed calculations of reaction pathways and the associated transition states.

Prediction of Activation Energy Barriers and Kinetic Parameters

The feasibility of a chemical reaction is governed by its kinetics, which are dictated by the activation energy barrier. Computational methods, particularly density functional theory (DFT), are routinely used to calculate the energies of reactants, products, and, most importantly, the transition state. The activation energy is the energy difference between the reactants and the transition state.

For this compound, one could computationally investigate, for instance, the energy barrier for its reaction with a nucleophile. This would involve optimizing the geometries of the starting materials, the transition state of the reaction, and the final products. From the calculated activation energy, kinetic parameters such as the rate constant can be estimated using transition state theory.

Table 1: Hypothetical Activation Energy Data for a Reaction of this compound

| Reaction Coordinate | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP/6-31G(d) | -450.12345 | 0.0 |

| Transition State | DFT/B3LYP/6-31G(d) | -450.08765 | 22.5 |

| Products | DFT/B3LYP/6-31G(d) | -450.15432 | -19.4 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides invaluable tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Calculating the vibrational frequencies of this compound would involve a frequency calculation on the optimized geometry of the molecule. This would yield a set of normal modes and their corresponding frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. These calculations can help in assigning specific vibrational modes to observed spectral peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be a powerful aid in the structural elucidation of the compound and its derivatives.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Property | Method | Predicted Value |

| O-H Stretch | DFT/B3LYP/6-31G(d) | ~3400 cm⁻¹ |

| C-I Stretch | DFT/B3LYP/6-31G(d) | ~550 cm⁻¹ |

| ¹H NMR (OH) | GIAO/B3LYP/6-31G(d) | ~9.5 ppm |

| ¹³C NMR (C-I) | GIAO/B3LYP/6-31G(d) | ~90 ppm |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Nonlinear Optical Properties (NLO) Computations for Photonic Applications

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. For this compound, these calculations would involve determining the response of the molecule's electron density to an applied electric field. The presence of both an electron-donating hydroxyl group and an electron-withdrawing iodine atom on the pyridine ring could potentially lead to interesting NLO properties.

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Method | Calculated Value (a.u.) |

| Dipole Moment (μ) | DFT/B3LYP/6-31G(d) | 3.5 |

| Polarizability (α) | DFT/B3LYP/6-31G(d) | 85 |

| First Hyperpolarizability (β) | DFT/B3LYP/6-31G(d) | 250 |

Note: This table is illustrative and does not represent actual experimental or calculated data.